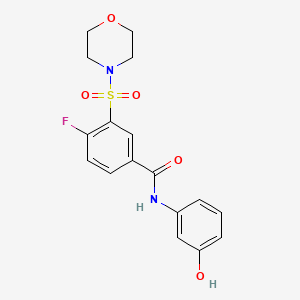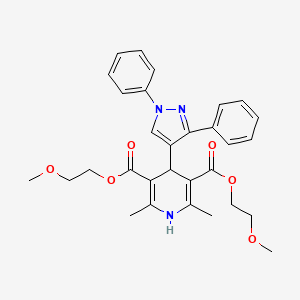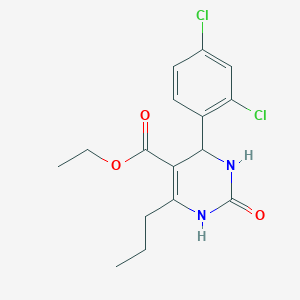
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FHBM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In drug discovery, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.
作用機序
The mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific proteins or enzymes involved in various cellular processes. For example, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to specific receptors.
Biochemical and Physiological Effects:
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to induce apoptosis (cell death) and inhibit cell proliferation. In neurons, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to modulate the release of neurotransmitters, which could have implications for the treatment of neurological disorders. 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has also been found to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its versatility as a scaffold for the development of new compounds with improved pharmacological properties. 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has also been shown to have a high degree of selectivity for specific proteins or enzymes, which could reduce the risk of off-target effects. However, one of the limitations of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low solubility in aqueous solutions, which could make it difficult to use in certain types of experiments.
将来の方向性
There are many potential future directions for research involving 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of new compounds based on the 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide scaffold with improved pharmacological properties. Another area of interest is the investigation of the specific proteins or enzymes targeted by 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide and their role in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide and its potential applications in various fields, including cancer research and neuroscience.
合成法
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide can be synthesized using a multistep process involving the reaction of 4-fluorobenzoyl chloride with 3-hydroxyaniline, followed by the reaction of the resulting intermediate with morpholine and sulfonyl chloride. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
4-fluoro-N-(3-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c18-15-5-4-12(17(22)19-13-2-1-3-14(21)11-13)10-16(15)26(23,24)20-6-8-25-9-7-20/h1-5,10-11,21H,6-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWFBMHTSKJPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5133308.png)
![1-benzyl-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B5133314.png)
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5133321.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5133333.png)



![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)

![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)